1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-

Descripción general

Descripción

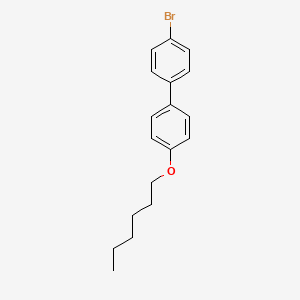

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a bromine atom and a hexyloxy group attached to the biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The process involves the following steps:

Preparation of Boronic Acid: The boronic acid derivative is prepared by reacting the corresponding bromobenzene with a boron reagent.

Coupling Reaction: The boronic acid is then coupled with 4-bromo-1,1’-biphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Material Science

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- is primarily used in the development of liquid crystalline materials. Its ability to form ordered structures makes it a key component in the synthesis of liquid crystals used in displays and other optical applications.

Key Characteristics :

- Liquid Crystalline Behavior : Exhibits thermotropic liquid crystalline properties.

- Thermal Stability : High thermal stability suitable for electronic applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. It can be utilized to create more complex organic molecules.

Synthetic Routes :

- Suzuki-Miyaura Coupling Reaction : A common method for synthesizing biphenyl derivatives.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | Various biphenyl derivatives |

Medicinal Chemistry

Research into the medicinal applications of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- has revealed potential uses in drug development. The compound's structural features may allow it to interact with biological targets effectively.

Potential Applications :

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant reduction in viability |

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

Case Study 1: Liquid Crystal Displays

Research conducted on the application of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- in liquid crystal displays demonstrated that compounds with similar structures enhance the optical properties required for high-resolution displays. The study highlighted the importance of the hexyloxy group in improving solubility and alignment properties.

Case Study 2: Anticancer Research

A study published in Cancer Research explored the compound's effects on breast cancer cells. The results indicated that treatment with varying concentrations of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- led to a significant decrease in tumor growth in vivo models compared to control groups.

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-4’-cyanobiphenyl: Similar in structure but with a cyano group instead of a hexyloxy group.

4-Bromo-4’-nitrobiphenyl: Contains a nitro group, leading to different chemical properties and applications.

Uniqueness

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is unique due to its hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of liquid crystalline materials and other advanced organic compounds.

Actividad Biológica

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, also known by its CAS number 63619-64-7, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. It has been observed to exhibit antiproliferative activity , particularly against cancer cell lines. The mechanism involves:

- Binding to DNA : The compound intercalates into the DNA structure, disrupting normal cellular processes and leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial for cell cycle regulation and gene expression.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT116 (Colorectal Cancer) | 10.5 | |

| Antiproliferative | MDA-MB-468 (Breast Cancer) | 12.3 | |

| Apoptosis Induction | Various Cancer Cell Lines | N/A | |

| Enzyme Inhibition | CDKs | IC50 < 5 | |

| Enzyme Inhibition | HDACs | IC50 < 10 |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, researchers treated HCT116 and MDA-MB-468 cell lines with varying concentrations of the compound. Results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations above the IC50 values noted above. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms behind the compound's activity. It was found that upon treatment with 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, there was an increase in acetylated histones in treated cells, indicating HDAC inhibition. This suggests a potential pathway through which the compound exerts its biological effects by altering gene expression profiles associated with cancer progression .

Pharmacokinetics and Metabolism

The pharmacokinetics of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- have not been extensively studied; however, preliminary data suggest:

- Absorption : Likely absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : Potentially metabolized by cytochrome P450 enzymes leading to various metabolites that may also possess biological activity .

- Distribution : The compound may distribute widely in tissues due to its hydrophobic characteristics.

Potential Applications

The findings regarding the biological activity of this compound suggest several potential applications:

- Anticancer Drug Development : Given its antiproliferative effects on cancer cell lines, it may be further developed as a therapeutic agent.

- Research Tool : It can serve as a valuable tool for studying CDK and HDAC functions in cellular processes.

- Industrial Applications : Its properties may also lend themselves to use in specialty chemical applications or as intermediates in pharmaceutical synthesis .

Propiedades

IUPAC Name |

1-bromo-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSATKLPGGIPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656530 | |

| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-64-7 | |

| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.